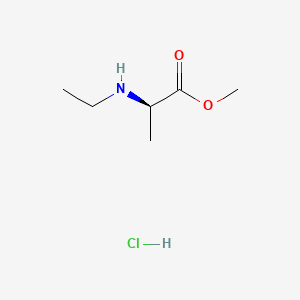

methyl (2R)-2-(ethylamino)propanoate hydrochloride

Description

Methyl (2R)-2-(ethylamino)propanoate hydrochloride is a chiral ester hydrochloride salt characterized by an ethylamino substituent at the second carbon of a propanoate backbone and a methyl ester group at the first carbon. This compound is structurally related to amino acid esters and pharmacologically active amines, often explored in drug development for their bioavailability and metabolic stability .

Properties

Molecular Formula |

C6H14ClNO2 |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

methyl (2R)-2-(ethylamino)propanoate;hydrochloride |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4-7-5(2)6(8)9-3;/h5,7H,4H2,1-3H3;1H/t5-;/m1./s1 |

InChI Key |

HCQWAZBHGAULDI-NUBCRITNSA-N |

Isomeric SMILES |

CCN[C@H](C)C(=O)OC.Cl |

Canonical SMILES |

CCNC(C)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(ethylamino)propanoate hydrochloride typically involves the reaction of (2R)-2-(ethylamino)propanoic acid with methanol in the presence of a suitable catalyst to form the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(ethylamino)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Methyl (2R)-2-(ethylamino)propanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl (2R)-2-(ethylamino)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of bioactive metabolites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous esters and hydrochlorides, focusing on structural variations, pharmacological activity (where available), and synthesis methodologies.

Structural Analogues

a) (R)-Ethyl 2-amino-3-phenylpropanoate Hydrochloride

- Structure : Features a phenyl group at the third carbon and an ethyl ester group instead of methyl.

- Molecular Weight : 229.7 g/mol (vs. ~167.6 g/mol for the target compound).

- Applications: Used in peptide synthesis and as a chiral building block in pharmaceuticals.

b) Methyl (2R)-2-[(3-chloropropyl)amino]propanoate Hydrochloride

- Structure: Substitutes ethylamino with a 3-chloropropylamino group.

- This derivative is marketed for research applications, though specific pharmacological data remain unpublished .

c) Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate Hydrochloride

- Structure: Contains a dimethylbutanoate backbone, increasing steric hindrance.

- Impact: The dimethyl group may reduce enzymatic hydrolysis rates compared to the target compound’s propanoate structure, enhancing in vivo stability .

d) Propan-2-yl (2S)-2-aminopropanoate Hydrochloride

Pharmacological and Physicochemical Comparisons

| Property | Methyl (2R)-2-(ethylamino)propanoate HCl | (R)-Ethyl 2-amino-3-phenylpropanoate HCl | Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | ~167.6 | 229.7 | ~195.7 (estimated) |

| Ester Group | Methyl | Ethyl | Methyl |

| Backbone | Propanoate | Phenylpropanoate | Dimethylbutanoate |

| Chirality | (2R) | (R) | (S) |

| Key Applications | Chiral synthon, metabolic studies | Peptide synthesis | Stability-enhanced prodrug design |

| References |

Biological Activity

Methyl (2R)-2-(ethylamino)propanoate hydrochloride is a compound of interest in pharmacological research due to its potential biological activities, particularly in the modulation of specific receptors and its implications in therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic uses based on recent findings.

Chemical Structure and Properties

This compound is a derivative of amino acids, characterized by the following chemical structure:

- Molecular Formula : C₇H₁₅ClN₂O₂

- Molecular Weight : 178.66 g/mol

- IUPAC Name : this compound

The compound primarily acts as an agonist at specific G protein-coupled receptors (GPCRs), notably GPR88. Research has shown that this compound activates GPR88 through a Gαi-coupled signaling pathway. This activation has been linked to various neuropharmacological effects, including modulation of dopamine signaling pathways which may have implications for treating conditions such as alcohol addiction and other psychiatric disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- GPR88 Activation : The compound showed effective activation of GPR88 with an EC50 value in the low nanomolar range, indicating high potency .

- Neuroprotective Effects : It has been reported to exert neuroprotective effects in cellular models, potentially reducing neuroinflammation and apoptosis under stress conditions.

In Vivo Studies

In vivo studies using animal models have further elucidated its biological activity:

- Alcohol Consumption : In rodent models, administration of this compound resulted in a significant reduction in alcohol self-administration and intake without affecting locomotor activity. This suggests a potential therapeutic role in alcohol use disorders .

- Behavioral Studies : Behavioral assays indicate that the compound may influence anxiety-like behaviors, providing insights into its potential use in treating anxiety disorders.

Case Studies

Several case studies have highlighted the compound's effectiveness:

- Study on Alcohol Addiction : A study involving rats demonstrated that this compound significantly decreased alcohol intake when administered intraperitoneally, suggesting its utility as a treatment for alcohol dependence .

- Neuroprotective Study : Another study focused on neuroprotection showed that this compound could mitigate neuronal cell death induced by oxidative stress, further supporting its potential as a neuroprotective agent .

Comparative Table of Biological Activities

| Activity | This compound | Other Compounds |

|---|---|---|

| GPR88 Activation EC50 | Low nanomolar range | Varies by compound |

| Alcohol Intake Reduction | Significant | Variable |

| Neuroprotective Effects | Yes | Limited to some |

| Behavioral Impact | Anxiety reduction | Mixed results |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.